molecular formula C23H31N3 B602180 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine CAS No. 132810-75-4

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine

Cat. No.: B602180
CAS No.: 132810-75-4
M. Wt: 349.52
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (molecular formula: C₂₃H₃₁N₃; molecular weight: 349.52 g/mol) is a cycloocta[b]pyridine derivative featuring a phenyl substituent at the 4-position and an ethylpiperazine moiety at the 2-position .

The cyclooctane ring in this scaffold adopts a twisted boat-chair conformation, as observed in crystallographic studies of related compounds . The ethylpiperazine group contributes to receptor binding, while substituents on the phenyl ring modulate pharmacological activity and physicochemical properties .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3/c1-2-25-14-16-26(17-15-25)23-18-21(19-10-6-5-7-11-19)20-12-8-3-4-9-13-22(20)24-23/h5-7,10-11,18H,2-4,8-9,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWMAZYZSGLHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s action on dopamine and serotonin receptors affects the dopaminergic and serotonergic pathways, respectively. By inhibiting these receptors, it reduces the neurotransmission of dopamine and serotonin, which can help alleviate symptoms of mental disorders like schizophrenia.

Result of Action

The molecular and cellular effects of this compound’s action result in reduced dopaminergic and serotonergic neurotransmission. This is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can prolong Tmax and increase relative bioavailability

Biological Activity

The compound 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine (CAS Number: 5400-87-3) is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of the compound is C29H43N5C_{29}H_{43}N_5, and it features a hexahydrocycloocta[b]pyridine core with an ethylpiperazine substituent. The structural complexity contributes to its interaction with various biological targets.

PropertyValue
Molecular Weight469.69 g/mol
Density1.33 g/cm³
LogP2.027
PSA (Polar Surface Area)49.66 Ų

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Monoamine Oxidase Inhibition : Compounds related to hexahydrocycloocta[b]pyridine derivatives have shown inhibitory effects on monoamine oxidases (MAO A and B), which are critical in the metabolism of neurotransmitters. For instance, some derivatives demonstrated IC50 values around 1 μM for MAO A inhibition .
  • Cholinesterase Inhibition : The compound may also inhibit cholinesterases (AChE and BChE), which are important for neurotransmission regulation. Similar compounds have shown moderate inhibition with IC50 values ranging from 7 to 8 μM .
  • Antagonistic Activity : The potential for antagonistic activity at various receptor sites has been suggested, particularly regarding nicotine receptors, which could imply applications in neuropharmacology .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Notable findings include:

  • Substituent Effects : The presence of piperazine moieties enhances binding affinity to target receptors, while variations in phenyl substituents can modulate selectivity towards MAO isoforms .
  • Hydrophobic Interactions : The hydrophobic nature of the hexahydrocycloocta[b]pyridine core plays a significant role in its interaction with lipid membranes and receptor sites .

Case Studies

  • Inhibition Studies : In a study evaluating various derivatives against MAO and cholinesterase enzymes, several compounds exhibited significant inhibitory activity, suggesting that modifications to the piperazine or phenyl groups could enhance potency .
  • Neuroprotective Effects : Preliminary data suggest that compounds similar to 2-(4-Ethylpiperazin-1-yl)-4-phenyl derivatives may provide neuroprotective effects by modulating neurotransmitter levels through MAO inhibition .
  • Analgesic Properties : Some derivatives have been predicted to exhibit analgesic properties based on computational models assessing their interaction with pain pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, research on thieno[2,3-c]pyridines has shown that certain synthesized compounds exhibit significant inhibitory effects against various cancer cell lines, including MCF7 (breast cancer), HSC3 (head and neck cancer), and RKO (colorectal cancer) . The mechanisms of action involve inducing cell cycle arrest and apoptosis through interactions with key proteins like Hsp90.

Neurological Research

The structural features of 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine suggest potential applications in neurological research. Compounds with piperazine moieties are known for their ability to interact with neurotransmitter receptors. This could lead to the development of new treatments for neurological disorders such as anxiety and depression.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing novel derivatives that can be screened for biological activity. Its unique structure allows for modifications that could enhance efficacy or reduce toxicity in therapeutic applications. The synthesis of related compounds has been documented to yield promising results in various biological assays .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Investigated the anticancer properties of thieno[2,3-c]pyridine derivativesCompound 6i showed IC50 values of 10.8 µM against HSC3, indicating strong anticancer activity .
Neurological Activity Assessment Evaluated the effects of piperazine derivatives on neurotransmitter systemsIndicated potential for developing treatments for anxiety disorders due to receptor modulation capabilities .
Synthesis and Characterization Focused on the synthesis of hexahydrocycloocta[b]pyridine derivativesDemonstrated successful synthesis techniques leading to compounds with enhanced biological activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ primarily in the substituent at the 4-position of the phenyl ring. These variations influence molecular weight, receptor affinity, and metabolic stability:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Blonanserin (AD-5423) 4-Fluorophenyl C₂₃H₃₀FN₃ 367.50 High 5-HT₂A/D₂ receptor affinity; approved for schizophrenia in Japan .
Target Compound Phenyl C₂₃H₃₁N₃ 349.52 Reduced electronegativity at R; potential lower receptor affinity .
4-Chlorophenyl Analog 4-Chlorophenyl C₂₃H₃₀ClN₃ 383.96 Increased molecular weight; possible enhanced metabolic stability .
2-Fluorophenyl Analog 2-Fluorophenyl C₁₉H₁₉FN₂O 310.36 Ortho-substitution causes steric effects; disordered crystal packing .

Key Observations :

  • Fluorine Substitution : Blonanserin’s 4-fluorophenyl group enhances binding to serotonin (5-HT₂A) and dopamine (D₂) receptors, contributing to its efficacy and lower extrapyramidal side effects compared to haloperidol .
  • Phenyl vs. Fluorophenyl : The absence of fluorine in the target compound may reduce 5-HT₂A affinity, altering its pharmacological profile .

Pharmacological and Clinical Comparisons

Receptor Binding and Efficacy
  • Blonanserin : Exhibits potent antagonism at D₂ (Ki = 0.142 nM) and 5-HT₂A (Ki = 0.494 nM) receptors, with a lower risk of weight gain and metabolic side effects than risperidone .
  • Target Compound: Limited direct data, but structural modeling suggests reduced 5-HT₂A affinity due to the lack of fluorine’s electron-withdrawing effects. This may result in weaker antipsychotic activity or altered side-effect profiles .
  • Haloperidol Comparison : Blonanserin shows comparable efficacy to haloperidol but with fewer extrapyramidal symptoms (EPS) due to balanced 5-HT₂A/D₂ antagonism .
Tolerability and Metabolism
  • Blonanserin : Metabolized via CYP3A4 to N-oxide and deethylated derivatives, with a half-life of ~10–16 hours .

Physicochemical Properties

Substituents significantly impact melting points, solubility, and crystallinity:

Compound Name Melting Point (°C) Solubility (LogP) Crystallographic Notes
Blonanserin 117–119 3.8 Patented crystalline form; stable under ambient conditions .
Target Compound Not reported Estimated ~4.2 Predicted lower solubility due to phenyl hydrophobicity .
4-Chlorophenyl Analog 268–287 4.5 Higher melting point and lipophilicity compared to fluorine analogs .

Q & A

Q. What are the critical steps for synthesizing 2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine with high purity?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction conditions. Key steps include:
  • Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
  • Yield Optimization : Adjust stoichiometry of reactants (e.g., piperazine derivatives) and reaction time (typically 12–24 hours under nitrogen).
  • Purity Validation : Confirm purity (≥95%) via HPLC or NMR, referencing protocols from similar cycloocta[b]pyridine syntheses .
  • Safety : Implement GHS-compliant precautions (e.g., P301-P390 for spill management) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent degradation.
  • Handling : Use gloveboxes for air-sensitive steps and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
  • Decontamination : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry enhance the design of reactions involving this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) and reaction path搜索 (RPS) methods to:
  • Predict Reactivity : Analyze electron density maps to identify nucleophilic/electrophilic sites on the cycloocta[b]pyridine core.
  • Optimize Conditions : Simulate solvent effects and transition states to reduce trial-and-error experimentation.
  • Data Feedback : Use ICReDD’s approach to cross-reference computational predictions with experimental yields, refining reaction parameters iteratively .

Q. What statistical methods are effective for optimizing reaction conditions during synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) frameworks:
  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, catalyst loading).
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., pH and reaction time) to maximize yield.
  • Case Example : A study on TiO₂ photoactivity optimization achieved a 30% reduction in experimental runs using fractional factorial designs .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR/IR) for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw).
  • Isotopic Labeling : Use deuterated solvents to distinguish overlapping proton signals in the piperazine region.
  • Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to confirm connectivity in the hexahydrocycloocta[b]pyridine ring .

Analytical and Safety Considerations

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 72 hours.
  • Monitoring : Use LC-MS to detect degradation products (e.g., piperazine hydrolysis byproducts).
  • Buffer Preparation : Follow USP guidelines (e.g., ammonium acetate buffer, pH 6.5) to mimic physiological conditions .

Q. How to assess the compound’s potential toxicity in early-stage pharmacological studies?

  • Methodological Answer :
  • In Silico Screening : Use tools like ProTox-II to predict LD₅₀ and hepatotoxicity based on structural analogs.
  • In Vitro Assays : Conduct MTT assays on HepG2 cells, referencing protocols for similar piperazine derivatives .

Tables for Key Data

Parameter Optimal Range Method Reference
Reaction Temperature60–80°CReflux under N₂
Purification Solvent SystemHexane:Ethyl Acetate (3:1)Column Chromatography
Storage Stability>6 months at –20°CAccelerated Degradation Test
Computational MethodDFT (B3LYP/6-31G*)Reaction Path Search

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.